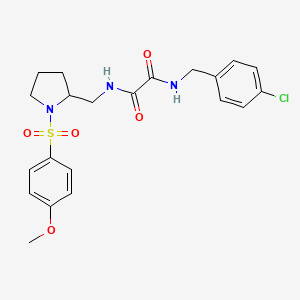

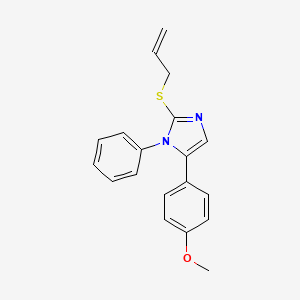

![molecular formula C11H11NO2 B2646740 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360931-82-3](/img/structure/B2646740.png)

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the formula C11H11NO2 . It is used for scientific research and development .

Synthesis Analysis

The synthesis of spirocyclic compounds, including those similar to “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a novel one-pot double SN2 displacement reaction has been discovered for the stereoselective installation of the desired asymmetric centers .

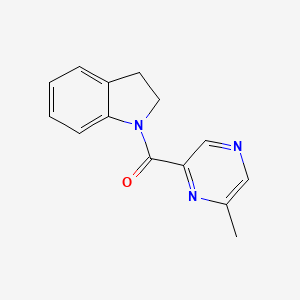

Molecular Structure Analysis

The molecular structure of “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” consists of a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly 3-dimensional .

Chemical Reactions Analysis

The chemical reactions involving “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” and similar compounds have been studied extensively . For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded a spiro[cyclopropane-1,9’-fluorene] in the presence of excess dimethyloxosulfonium methylide .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

The compound is used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This is a significant objective in organic and medicinal chemistry .

Medicinal Chemistry

Spirocyclic oxindoles, such as 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, are important for applications in medicinal chemistry . They are used as intermediates or final products in total synthesis .

Enantioselective Catalytic Methodologies

The compound is used as a model for the development of enantioselective catalytic methodologies . These methodologies are crucial in the synthesis of chiral compounds .

Drug Discovery

The application of spirocyclic structures in drug discovery has seen a dramatic increase in recent years . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Anticancer Agents

Libraries of 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one were synthesized and evaluated for their biological activity against five different human cancer cell lines: HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (Lung cancer), and MCF-7 (breast cancer) .

Apoptosis Induction

Some compounds in the series showed significant activity against human prostate cancer cell line, DU-145 . Flow cytometric analysis showed that these compounds arrested the cell cycle in the G0/G1 phase leading to caspase-3 dependent apoptotic cell death .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)12-10(13)11(7)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZBATBJAZWRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)

![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2646679.png)